2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine
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Overview
Description
2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a dimethylmorpholine group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine typically involves the aminoalkylation of a precursor compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable benzothiazole derivative under reflux conditions for several hours . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylmorpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A related compound with similar structural features but different functional groups.
N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide: Another compound with a dimethylmorpholine group but different core structure.
Uniqueness
2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine is unique due to its specific combination of a benzothiazole ring and a dimethylmorpholine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
926273-20-3 |
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Molecular Formula |
C13H17N3OS |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C13H17N3OS/c1-8-6-16(7-9(2)17-8)13-15-11-4-3-10(14)5-12(11)18-13/h3-5,8-9H,6-7,14H2,1-2H3 |
InChI Key |
WUJZAXPYTDFNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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